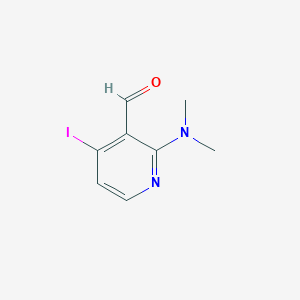

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine” is a type of organic compound. It likely contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom . The N,N-dimethylamino group suggests the presence of a tertiary amine, which could impart basic properties to the molecule .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .Wissenschaftliche Forschungsanwendungen

1. Transient Expression of Plasmid DNA in Plant Cells

- Summary of Application: Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) (PDMAEMA), which possesses temperature and pH dual-sensitivity, has been applied in animal cells, but it is rarely involved in plant cells. It has been used for the efficient transient expression of plasmid DNA in plant cells .

- Methods of Application: PDMAEMA is incubated with plasmid GFP (pGFP) to explore its transfection ability in plants. The pGFP is efficiently condensed into the nanostructure by electrostatic interactions at an N/P ratio of 15 .

- Results or Outcomes: After incubation with protoplasts and leaves, GFP was observed with confocal microscopy in plant cells. Western blot experiments confirmed GFP expression at the protein level. These results showed that transient expression of pGFP was readily achieved in Arabidopsis thaliana and Nicotiana benthamiana .

2. Inhibition of mRNA Expression

- Summary of Application: 2′‐O‐[2‐[(N,N‐dimethylamino)oxy]ethyl]‐modified oligonucleotides have been used to inhibit the expression of mRNA in vitro and in vivo .

- Methods of Application: The 2′‐O‐DMAOE modification improved the in vivo metabolic stability of the oligonucleotides compared with first-generation antisense oligonucleotides. The 2′‐O‐DMAOE-modified gapmers were 2-fold more potent than 2′‐O‐MOE oligonucleotides in inhibition of gene expression in vitro .

- Results or Outcomes: BalbC mice were treated with 2′‐O‐DMAOE gapmers and a dose-dependent reduction in the targeted C‐raf mRNA expression was observed .

3. Spectral Characteristics of Highly Fluorescent 2-(N,N-dimethylamino)tryptanthrin

- Summary of Application: 2-(N,N-dimethylamino)tryptanthrin (T2NMe2) is a derivative of tryptanthrin, which is known for its excellent photophysical properties such as wide-wavelength absorption and emission in the visible region and a high fluorescence quantum yield .

- Methods of Application: T2NMe2 was synthesized with the expectation of a substantial bathochromic shift of the emission band to the near-infrared (NIR) region by acceleration of intramolecular charge transfer .

- Results or Outcomes: The emission maxima of T2NMe2 in some solvents were observed in the NIR region . This suggests potential applications in fluorescence spectroscopy and imaging.

4. Charge-Shifting Polycations for DNA Delivery

- Summary of Application: Charge-shifting polycations based on N,N-(dimethylamino)ethyl acrylate (DMAEA) and 3-aminopropylmethacryamide (APM), called PAD copolymers, have been used for in vitro DNA delivery into HeLa cells .

- Methods of Application: PAD copolymers of varying compositions were prepared by RAFT polymerization to yield polymers of controlled molecular weights with low dispersities .

- Results or Outcomes: HeLa cells exposed to PAD copolymers showed comparable or higher viability at high concentrations, relative to the noncharge shifting polycations . These results suggest that these PAD copolymers have suitable rates of charge-shifting hydrolysis for DNA delivery .

5. Spectral Characteristics of Highly Fluorescent 2-(N,N-dimethylamino)tryptanthrin

- Summary of Application: 2-(N,N-dimethylamino)tryptanthrin (T2NMe2) is a derivative of tryptanthrin, which is known for its excellent photophysical properties such as wide-wavelength absorption and emission in the visible region and a high fluorescence quantum yield .

- Methods of Application: T2NMe2 was synthesized with the expectation of a substantial bathochromic shift of the emission band to the near-infrared (NIR) region by acceleration of intramolecular charge transfer .

- Results or Outcomes: The emission maxima of T2NMe2 in some solvents were observed in the NIR region . This suggests potential applications in fluorescence spectroscopy and imaging.

6. Charge-Shifting Polycations for DNA Delivery

- Summary of Application: Charge-shifting polycations based on N,N-(dimethylamino)ethyl acrylate (DMAEA) and 3-aminopropylmethacryamide (APM), called PAD copolymers, have been used for in vitro DNA delivery into HeLa cells .

- Methods of Application: PAD copolymers of varying compositions were prepared by RAFT polymerization to yield polymers of controlled molecular weights with low dispersities .

- Results or Outcomes: HeLa cells exposed for 4 h to PAD copolymers with the greatest charge-shifting ability showed comparable or higher viability at high concentrations, relative to the noncharge shifting polycations . These results suggest that these PAD copolymers have suitable rates of charge-shifting hydrolysis for DNA delivery .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(dimethylamino)-4-iodopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSSIZXXDZOAQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650104 |

Source

|

| Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |

CAS RN |

944709-71-1 |

Source

|

| Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)